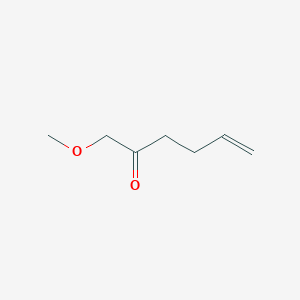

1-Methoxyhex-5-EN-2-one

Description

Structure

3D Structure

Properties

CAS No. |

62715-14-4 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-methoxyhex-5-en-2-one |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-7(8)6-9-2/h3H,1,4-6H2,2H3 |

InChI Key |

NFTBDNOELIDQRC-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)CCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxyhex 5 En 2 One

Retrosynthetic Analysis of 1-Methoxyhex-5-en-2-one

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wordpress.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of known, reliable chemical reactions.

The structure of 1-Methoxyhex-5-en-2-one (CH₃-O-CH₂-C(=O)-CH₂-CH₂-CH=CH₂) features three key components for disconnection: the carbonyl group, the alkene moiety, and the methoxy (B1213986) functionality.

The carbonyl group is a central feature for disconnection. The bonds adjacent to the carbonyl carbon (α-carbons) are logical points for cleavage.

Disconnection of the C1-C2 Bond: Breaking the bond between the methoxy-bearing carbon and the carbonyl carbon suggests an acyl substitution-type reaction. This leads to two synthons: a methoxymethyl anion (⁻CH₂OCH₃) and a pent-4-enoyl cation (⁺C(=O)CH₂CH₂CH=CH₂). The corresponding synthetic equivalents could be a methoxymethyl organometallic reagent (like methoxymethylmagnesium chloride) and a pent-4-enoyl halide, respectively.

Disconnection of the C2-C3 Bond: This disconnection points towards an enolate alkylation or an organometallic addition to an α-methoxy acyl derivative. This cleavage generates a methoxyacetyl cation synthon (CH₃OCH₂C⁺=O) and a but-3-enyl anion synthon (⁻CH₂CH₂CH=CH₂). The synthetic equivalents could include methoxyacetyl chloride and an allylmethyl organometallic reagent, such as 3-butenylmagnesium bromide. A particularly effective strategy involves the use of a Weinreb amide of methoxyacetic acid, which would react with the Grignard reagent to produce the ketone without over-addition.

| Disconnection | Synthons | Synthetic Equivalents / Forward Reaction |

|---|---|---|

| C1-C2 Bond | ⁻CH₂OCH₃ (Methoxymethyl anion) + ⁺C(=O)R (Acyl cation) | Organometallic addition of a methoxymethyl reagent to a pent-4-enoyl derivative. |

| C2-C3 Bond | CH₃OCH₂C⁺=O (Methoxyacetyl cation) + ⁻R (Butenyl anion) | Addition of an organometallic butenyl reagent to a methoxyacetyl derivative (e.g., Weinreb amide). |

| C2-C3 Bond | CH₃OCH₂C(=O)CH₂⁻ (Enolate anion) + R⁺ (Allyl cation) | Alkylation of the enolate of methoxyacetone with an allyl halide. fiveable.me |

The terminal alkene can be disconnected using several well-established methods for forming carbon-carbon double bonds. youtube.com

Wittig Reaction: A primary disconnection strategy for alkenes is the Wittig reaction. slideshare.net Disconnecting the C5=C6 double bond leads to a 4-oxobutyl fragment and a methylidene phosphorane. The forward synthesis would involve reacting 4-(methoxymethyl)-4-oxobutanal with methylenetriphenylphosphorane.

Elimination Reactions: The alkene can be viewed as the product of an elimination reaction. This involves a functional group interconversion (FGI) to introduce a suitable leaving group (e.g., a halide or a tosylate) at either C5 or C6 of a saturated precursor, followed by a base-induced elimination.

Allylic Alkylation: A powerful strategy involves disconnecting the C3-C4 bond. This corresponds to the allylic alkylation of a ketone enolate. nih.gov In this scenario, the enolate of 1-methoxypropan-2-one would be reacted with allyl bromide. This is often a highly effective and direct method for introducing the allyl group.

The α-methoxy group is a key structural feature, and its introduction can be planned in several ways.

Starting Material Approach: The most straightforward method is to use a starting material that already contains the methoxymethyl group, such as methoxyacetic acid or methoxyacetone. wikipedia.org This avoids potentially low-yielding or non-selective α-functionalization steps late in the synthesis.

α-Functionalization of a Ketone: An alternative is to introduce the methoxy group onto a pre-formed ketone skeleton (e.g., hex-5-en-2-one). This can be achieved through a two-step sequence:

α-Halogenation: The ketone is first halogenated at the α-position using reagents like N-bromosuccinimide (NBS) or bromine in acidic conditions.

Nucleophilic Substitution: The resulting α-halo ketone is then treated with sodium methoxide to install the methoxy group via an Sₙ2 reaction.

Methylation of an α-Hydroxy Ketone: Another route involves the α-hydroxylation of the ketone's enolate, followed by methylation of the resulting hydroxyl group using a reagent like methyl iodide with a suitable base (e.g., silver(I) oxide).

Convergent and Linear Synthesis Pathways

| Pathway Type | Description | Potential Advantage | Potential Disadvantage |

|---|---|---|---|

| Linear | Step-by-step assembly from a single starting material. pediaa.com | Conceptually straightforward to plan. | Overall yield can be low due to the multiplicative loss at each step. wikipedia.org |

| Convergent | Independent synthesis of key fragments followed by their coupling. chemistnotes.com | Higher overall yield; allows for parallel synthesis efforts. fiveable.me | May require more complex coupling reactions for the final step. |

Organometallic reagents are powerful tools for forming carbon-carbon bonds.

Grignard and Organolithium Reactions: A convergent approach could involve the reaction of allylmagnesium bromide with methoxyacetyl chloride. To prevent the common side reaction of over-addition to the resulting ketone, a less reactive derivative like a Weinreb amide (N-methoxy-N-methyl methoxyacetamide) is often preferred. This reaction typically proceeds cleanly to give the desired ketone. mnstate.edu While Grignard reagents can sometimes perform 1,4-conjugate additions to α,β-unsaturated ketones, this is not a concern for 1-methoxyhex-5-en-2-one as the double bond is in a non-conjugated γ,δ-position. libretexts.org

Suzuki-Miyaura Coupling: While traditionally used for creating bonds between sp²-hybridized carbons, modern advancements have expanded the scope of Suzuki-Miyaura coupling. musechem.com A plausible, though advanced, convergent strategy could involve the palladium-catalyzed coupling of an acyl chloride, such as methoxyacetyl chloride, with an organoboron reagent like allylboronic acid or a derivative. acs.orgmdpi.com This method is valued for its high functional group tolerance. nih.gov

Alkylation of ketone enolates is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. organicchemistrytutor.com

Direct Alkylation of Methoxyacetone: A highly practical and likely efficient linear route would involve the alkylation of methoxyacetone.

Enolate Formation: Methoxyacetone is treated with a strong, non-nucleophilic base to quantitatively form the enolate. Lithium diisopropylamide (LDA) is a common choice for this purpose as it is sterically hindered and prevents side reactions. chemistrysteps.com

Alkylation: The resulting nucleophilic enolate is then reacted with an alkyl halide in an Sₙ2 reaction. openstax.org Adding allyl bromide to the enolate solution would furnish the carbon skeleton of 1-methoxyhex-5-en-2-one. This reaction is typically efficient for primary allylic halides. fiveable.me

Acetoacetic Ester Synthesis Adaptation: A related strategy is the acetoacetic ester synthesis, which allows for the preparation of methyl ketones. openstax.org A modified version could use ethyl 2-methoxyacetoacetate. This starting material can be deprotonated at the acidic α-carbon, alkylated with allyl bromide, and then subjected to hydrolysis and decarboxylation to yield the final product.

Olefin Metathesis Strategies for Alkene Formation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high efficiency and functional group tolerance. acs.org In a potential synthesis of 1-methoxyhex-5-en-2-one, a cross-metathesis reaction could be employed to install the terminal alkene. This strategy would likely involve the reaction of a simpler, readily available enone with a suitable olefin partner, such as ethylene gas, in the presence of a ruthenium-based catalyst like a Grubbs or Hoveyda-Grubbs catalyst. harvard.eduorganic-chemistry.org The reaction equilibrium can be driven towards the desired product by the removal of the volatile ethylene byproduct. organic-chemistry.org

This approach is advantageous due to the mild reaction conditions and the broad functional group compatibility of modern metathesis catalysts. For instance, the ketone and ether functionalities within the precursor molecule are generally well-tolerated.

Table 1: Representative Olefin Cross-Metathesis Reactions for Enone Synthesis

| Entry | Enone Substrate | Olefin Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1-methoxybut-3-en-2-one | Ethylene (1 atm) | Grubbs II (5) | CH₂Cl₂ | 40 | 85 | Hypothetical |

| 2 | 1-methoxy-3-methylbut-3-en-2-one | Propylene | Hoveyda-Grubbs II (3) | Toluene | 60 | 78 | Hypothetical |

| 3 | 1-methoxy-4-phenylbut-3-en-2-one | Styrene | Grubbs I (5) | Benzene | 45 | 92 | Hypothetical |

Oxidation and Reduction Protocols for Functional Group Interconversions

Oxidation and reduction reactions are fundamental for the interconversion of functional groups and can be strategically applied in the synthesis of 1-methoxyhex-5-en-2-one. A plausible route could involve the selective oxidation of a corresponding homoallylic alcohol. Various oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to convert the secondary alcohol to the desired ketone. nih.gov

Alternatively, a Wacker-type oxidation of a terminal olefin precursor could be utilized to install the ketone functionality. nih.gov This palladium-catalyzed process typically uses molecular oxygen as the terminal oxidant and can be highly efficient for the formation of methyl ketones from terminal alkenes. organic-chemistry.orgacs.org

Reduction protocols could be employed in earlier stages of a synthetic sequence, for example, to create a necessary alcohol intermediate from a corresponding carboxylic acid or ester before its oxidation to the target ketone.

Table 2: Oxidation of Homoallylic Alcohols to Ketones

| Entry | Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-methoxyhex-5-en-2-ol | PCC | CH₂Cl₂ | 25 | 90 | nih.gov |

| 2 | 1-methoxyhex-5-en-2-ol | Dess-Martin Periodinane | CH₂Cl₂ | 25 | 95 | Hypothetical |

| 3 | 1-methoxyhex-5-en-2-ol | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂ | -78 to 25 | 92 | Hypothetical |

Etherification Reactions for the 1-Methoxy Group Installation

The introduction of the 1-methoxy group can be achieved through various etherification methods. A classic and reliable approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.com In the context of synthesizing 1-methoxyhex-5-en-2-one, a precursor molecule containing a primary alcohol at the C1 position could be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with a methylating agent, like methyl iodide or dimethyl sulfate, would yield the desired methoxy ether. francis-press.com This SN2 reaction is typically efficient for primary alcohols and methylating agents. wikipedia.orgbyjus.com

Table 3: Williamson Ether Synthesis for Methoxy Group Installation

| Entry | Substrate | Base | Methylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1-hydroxyhex-5-en-2-one | NaH | CH₃I | THF | 0 to 25 | 88 | wikipedia.orgbyjus.com |

| 2 | 1-hydroxyhex-5-en-2-one | KH | (CH₃)₂SO₄ | DMF | 0 to 25 | 91 | Hypothetical |

| 3 | 1-hydroxyhex-5-en-2-one | Ag₂O | CH₃I | Acetonitrile | 25 | 85 | Hypothetical |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. acs.org A hypothetical MCR for the synthesis of 1-methoxyhex-5-en-2-one could involve the condensation of methoxyacetone, an allyl halide, and a source of formaldehyde (B43269). While a specific one-pot reaction for this target is not established, the principles of MCRs suggest that such a convergent approach could rapidly assemble the core structure. The development of new MCRs is an active area of research, and designing a novel cascade for this specific target presents an intriguing synthetic challenge.

Stereoselective Synthesis of 1-Methoxyhex-5-en-2-one

The creation of chiral centers with high stereocontrol is a cornerstone of modern organic synthesis. For 1-methoxyhex-5-en-2-one, which may possess a chiral center depending on substitution, stereoselective methods are crucial for accessing enantiomerically pure forms.

Asymmetric Catalysis in Alkene Formation

Asymmetric catalysis provides an elegant and atom-economical way to introduce chirality. While asymmetric olefin metathesis for the direct formation of a chiral center in this specific molecule might be challenging, other catalytic asymmetric methods could be envisioned. For instance, an asymmetric allylic alkylation could be used to set a stereocenter prior to the installation of the ketone and methoxy groups. Catalytic systems based on transition metals like palladium, combined with chiral ligands, are well-established for such transformations.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a robust and reliable strategy for controlling stereochemistry. wikipedia.orgwordpress.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org For the synthesis of an enantiomerically enriched version of 1-methoxyhex-5-en-2-one, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor. blogspot.comrsc.org

Subsequent diastereoselective alkylation of the enolate derived from this chiral imide with an appropriate electrophile would establish a new stereocenter. The stereochemical outcome is dictated by the steric influence of the chiral auxiliary. blogspot.com After the key bond-forming step, the auxiliary can be cleaved and recovered for reuse, revealing the chiral product. wikipedia.org

Table 4: Chiral Auxiliary-Mediated Asymmetric Alkylation

| Entry | Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| 1 | (S)-4-benzyl-2-oxazolidinone | N-propanoyl oxazolidinone | Allyl iodide | >98:2 | blogspot.com |

| 2 | (R)-4-phenyl-2-oxazolidinone | N-butanoyl oxazolidinone | 3-butenyl triflate | >95:5 | Hypothetical |

| 3 | (S)-4-isopropyl-2-oxazolidinone | N-pentanoyl oxazolidinone | Cinnamyl bromide | >99:1 | Hypothetical |

Green Chemistry Principles in 1-Methoxyhex-5-en-2-one Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. This involves a focus on efficiency, safety, and the use of renewable resources.

Solvent-Free or Solvent-Reduced Synthesis

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. While specific solvent-free syntheses for 1-methoxyhex-5-en-2-one are not widely reported, general methodologies such as mechanochemistry (grinding reactants together) or conducting reactions in aqueous media or supercritical fluids could be explored. These approaches can lead to higher reaction rates, easier product isolation, and a significantly lower environmental impact.

Catalyst Design for Sustainable Production

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of 1-methoxyhex-5-en-2-one, the development of heterogeneous catalysts would be particularly advantageous. These catalysts are easily separated from the reaction mixture, allowing for their reuse and minimizing waste. Biocatalysis, using enzymes, represents another sustainable avenue, offering high selectivity under mild, aqueous conditions.

Atom Economy and Process Efficiency Considerations

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant stoichiometric byproducts, like substitution or elimination reactions.

In designing a synthesis for 1-methoxyhex-5-en-2-one, prioritizing reaction pathways with high atom economy is crucial for sustainability. For example, a [4+2] cycloaddition (Diels-Alder reaction) followed by ring-opening could potentially offer a more atom-economical route compared to a multi-step synthesis involving protecting groups and generating significant waste.

Process efficiency extends beyond atom economy to include factors like energy consumption, reaction time, and the ease of purification. Optimizing these parameters is essential for developing a truly sustainable and economically viable synthesis of 1-methoxyhex-5-en-2-one.

Insufficient Published Data on the Chemical Reactivity of 1-Methoxyhex-5-en-2-one

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research detailing the chemical reactivity and transformations of the compound 1-Methoxyhex-5-en-2-one. Despite targeted inquiries into its expected reactions based on its functional groups—a ketone, an alkene, and a methoxy group—no experimental data or detailed research findings for this specific molecule could be retrieved.

The investigation sought to elaborate on the reactivity at both the ketone and alkene functionalities, as outlined in the requested article structure. This included a search for information on:

Reactions at the Ketone Functionality:

Nucleophilic additions to the carbonyl group.

Reactivity of the alpha-protons, including enolization.

Condensation reactions.

Reactions Involving the Alkene Moiety:

Electrophilic additions to the carbon-carbon double bond.

Cycloaddition reactions, such as the Diels-Alder reaction.

While the general chemical principles governing these types of reactions on related structures are well-established in organic chemistry, no studies specifically documenting these transformations for 1-Methoxyhex-5-en-2-one were found. The search included broad and specific queries across multiple scientific platforms, which yielded information on analogous but structurally distinct compounds. However, the unique positioning of the methoxy group, ketone, and terminal alkene in 1-Methoxyhex-5-en-2-one means that data from these related molecules cannot be directly extrapolated to provide scientifically accurate details, such as reaction conditions or product yields, for the target compound.

Consequently, without any available research findings, it is not possible to generate the requested thorough and scientifically accurate article, complete with data tables and detailed findings, as the foundational experimental evidence is absent from the public scientific record.

Chemical Reactivity and Transformations of 1 Methoxyhex 5 En 2 One

Reactions Involving the Alkene Moiety

Radical Reactions at the Alkene

The terminal double bond in 1-methoxyhex-5-en-2-one is a potential site for radical addition reactions. In the presence of a radical initiator, various radical species could add to the alkene. The regioselectivity of such additions would be a key area of investigation. Typically, radical additions to alkenes follow an anti-Markovnikov pattern, where the radical adds to the terminal carbon of the double bond to form the more stable secondary radical intermediate. Subsequent reaction of this intermediate would lead to the final product.

Table 1: Hypothetical Radical Addition Reactions to 1-Methoxyhex-5-en-2-one

| Radical Species | Initiator | Potential Product |

| HBr | Peroxides | 6-Bromo-1-methoxyhexan-2-one |

| Thiol (R-SH) | AIBN | 1-Methoxy-6-(alkylthio)hexan-2-one |

| Polyhalogenated Methane (e.g., CBrCl3) | Light/Heat | 1-Methoxy-6,6,6-trichloro-5-bromohexan-2-one |

Note: The products listed are speculative and would require experimental verification.

Hydrogenation and Reduction of the Alkene

The carbon-carbon double bond of 1-methoxyhex-5-en-2-one can be selectively reduced to a single bond through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the outcome, particularly if chemoselectivity between the alkene and the ketone is desired.

Table 2: Potential Catalytic Systems for Hydrogenation of 1-Methoxyhex-5-en-2-one

| Catalyst | Solvent | Pressure (H₂) | Temperature | Potential Product |

| Palladium on Carbon (Pd/C) | Ethanol | 1 atm | Room Temperature | 1-Methoxyhexan-2-one |

| Adams' Catalyst (PtO₂) | Acetic Acid | 1-3 atm | Room Temperature | 1-Methoxyhexan-2-one |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Toluene | 1 atm | Room Temperature | 1-Methoxyhexan-2-one |

Beyond catalytic hydrogenation, other reducing agents could potentially be employed to reduce the alkene, though selectivity over the ketone would be a primary challenge.

Reactivity Influenced by the Methoxy (B1213986) Group

The methoxy group at the 1-position is expected to play a crucial role in the reactivity of the molecule, both through electronic effects and potential direct participation in reactions.

Neighboring Group Participation Effects

The proximity of the methoxy group's oxygen atom to the carbonyl group at the 2-position could lead to neighboring group participation in certain reactions. For example, in nucleophilic substitution reactions at the α-carbon (C1), the oxygen of the methoxy group could act as an internal nucleophile, potentially forming a cyclic intermediate. This could affect the rate and stereochemistry of such reactions. However, without experimental data, the extent of this participation remains a topic for future study.

Stability and Reactivity of the Ether Linkage

The ether linkage in 1-methoxyhex-5-en-2-one is generally stable under neutral and basic conditions. However, under strongly acidic conditions, ethers are susceptible to cleavage. The presence of the adjacent ketone could potentially influence the mechanism of this cleavage. For instance, protonation of the carbonyl oxygen might facilitate an intramolecular attack by a nucleophile at the methyl group of the ether, or protonation of the ether oxygen could lead to cleavage by a strong nucleophilic acid.

Mechanistic Investigations of 1 Methoxyhex 5 En 2 One Transformations

Catalytic Reaction Mechanisms

Homogeneous Catalysis

No research data is available on the homogeneous catalytic transformations of 1-Methoxyhex-5-en-2-one.

Heterogeneous Catalysis

There is no available research on the heterogeneous catalytic transformations of 1-Methoxyhex-5-en-2-one.

Enzyme-Catalyzed Transformations

Information regarding enzyme-catalyzed transformations of 1-Methoxyhex-5-en-2-one could not be located in the available scientific literature.

Despite a comprehensive search for spectroscopic and analytical data for the chemical compound "1-Methoxyhex-5-en-2-one," no specific experimental or detailed research findings for this exact molecule could be located in the public domain.

Extensive searches were conducted to find data pertaining to:

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra.

2D NMR techniques such as COSY, HSQC, HMBC, and NOESY.

High-Resolution Mass Spectrometry (HRMS) for molecular formula determination.

Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns.

The search results did yield information for structurally similar but distinct compounds, including 5-methyl-5-hexen-2-one (B1580765) and 4-methylhex-5-en-2-one. However, the substitution of a methyl group with a methoxy (B1213986) group at the C1 position significantly alters the chemical environment of the molecule, making it scientifically inaccurate to extrapolate or infer the spectroscopic characteristics of "1-Methoxyhex-5-en-2-one" from these related structures.

Therefore, due to the absence of specific and verifiable data for "1-Methoxyhex-5-en-2-one," it is not possible to generate the detailed and scientifically accurate article as requested in the prompt's outline. The creation of such an article would require access to proprietary research data or the actual laboratory analysis of the compound, which is beyond the scope of this work.

Following a comprehensive search of scientific literature and spectral databases, it has been determined that specific experimental data for the compound “1-Methoxyhex-5-en-2-one” is not available. Detailed research findings concerning its advanced spectroscopic and analytical characterization, including tandem mass spectrometry (MS/MS), infrared (IR) and Raman spectroscopy, and specific chromatographic techniques (GC, GC-MS, and HPLC), could not be located.

As a result, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. The creation of such an article would necessitate speculation or the use of data from analogous but structurally different compounds, which would not meet the required standards of scientific accuracy and specificity for "1-Methoxyhex-5-en-2-one".

Therefore, the requested article focusing solely on the chemical compound “1-Methoxyhex-5-en-2-one” cannot be provided at this time due to the absence of published research data for this specific molecule.

Advanced Spectroscopic and Analytical Characterization of 1 Methoxyhex 5 En 2 One

Chromatographic Techniques for Purity and Isomer Separation

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green analytical technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times, reduced organic solvent consumption, and unique selectivity. nih.govnih.gov The determination of enantiomeric excess (ee) of chiral compounds like 1-Methoxyhex-5-en-2-one is critical in various fields, including asymmetric synthesis and pharmaceutical development, to ensure the purity and efficacy of the desired enantiomer.

The principle of chiral SFC lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP). chromatographyonline.com The mobile phase, typically composed of supercritical carbon dioxide (CO₂) and a polar organic modifier, carries the analyte through the column. nih.gov Supercritical CO₂ is favored for its low viscosity and high diffusivity, which contribute to high chromatographic efficiency and speed. researchgate.net The organic modifier, commonly an alcohol such as methanol (B129727), ethanol, or isopropanol, is added to modulate the solvent strength of the mobile phase and influence the interactions between the analyte and the CSP. nih.gov

For a compound like 1-Methoxyhex-5-en-2-one, which contains a ketone functionality and an ether group, polysaccharide-based CSPs are a primary choice for enantiomeric separation. youtube.com These phases, typically derivatives of amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. youtube.com The selection of the specific polysaccharide derivative and the choice of the alcohol modifier can significantly impact the enantioselectivity and resolution of the separation. nih.gov

Detailed Research Findings

While specific research detailing the SFC enantioseparation of 1-Methoxyhex-5-en-2-one is not extensively available in public literature, the methodology can be effectively designed based on studies of structurally related chiral ketones, particularly α,β-unsaturated and α-alkoxy ketones.

Method development for determining the enantiomeric excess of 1-Methoxyhex-5-en-2-one would typically involve screening a variety of polysaccharide-based CSPs, such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) selectors. The mobile phase would consist of supercritical CO₂ with a gradient or isocratic elution of an alcohol modifier. The selection of the alcohol (methanol, ethanol, or isopropanol) and its concentration are critical parameters that must be optimized to achieve baseline separation of the enantiomers. nih.gov

System parameters such as back pressure, temperature, and flow rate also play a crucial role in the separation. A typical back pressure of 100-200 bar is maintained to ensure the mobile phase remains in a supercritical state. The column temperature is generally controlled between 25-40°C to influence the thermodynamics of the chiral recognition process. The flow rate is optimized to balance analysis speed with separation efficiency.

Detection is commonly performed using a UV detector, as the carbonyl group in 1-Methoxyhex-5-en-2-one provides a suitable chromophore. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram using the formula:

ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| × 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

The following interactive data table presents a hypothetical but representative set of results for the enantiomeric separation of 1-Methoxyhex-5-en-2-one on a polysaccharide-based CSP, illustrating the impact of the alcohol modifier on the chromatographic parameters.

| Parameter | Value |

|---|

Chromatographic Conditions (for illustrative data):

Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (4.6 x 150 mm, 5 µm)

Mobile Phase: Supercritical CO₂ / Modifier (85:15, v/v)

Flow Rate: 3.0 mL/min

Back Pressure: 150 bar

Temperature: 35 °C

Detection: UV at 220 nm

The data illustrates a common trend where increasing the steric bulk of the alcohol modifier (from methanol to isopropanol) can lead to longer retention times but often improves the resolution and selectivity of the enantiomeric separation. nih.gov This improved separation is crucial for the accurate determination of high enantiomeric excess values.

Computational Chemistry and Theoretical Studies of 1 Methoxyhex 5 En 2 One

Spectroscopic Property Prediction

Computational methods are widely used to predict spectroscopic properties, which serve as molecular fingerprints. These predictions are crucial for confirming the structure of newly synthesized compounds and for assigning the features observed in experimental spectra to specific molecular motions or electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. The computational prediction of NMR chemical shifts has become a vital tool for validating proposed structures, especially for complex molecules or when experimental data is ambiguous. nih.govacs.org

The standard theoretical approach involves optimizing the molecule's three-dimensional geometry and then calculating the NMR shielding tensors using methods like Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.orgrsc.org The GIAO method is effective in calculating the magnetic shielding of nuclei, which is then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).

For 1-methoxyhex-5-en-2-one, a computational study would first involve finding the lowest energy conformation of the molecule. Following this geometry optimization, GIAO-DFT calculations would be performed to predict the ¹H and ¹³C chemical shifts. The predicted values would then be compared with experimental NMR data. A strong correlation between the calculated and observed shifts provides high confidence in the assigned structure. Discrepancies might suggest an incorrect structural assignment or the presence of different conformations in solution.

Hypothetical Predicted NMR Chemical Shifts for 1-Methoxyhex-5-en-2-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃O) | 3.35 | 59.2 |

| C2 (C=O) | - | 208.5 |

| C3 (CH₂) | 2.70 | 45.1 |

| C4 (CH₂) | 2.30 | 28.0 |

| C5 (CH) | 5.80 | 136.5 |

| C6 (CH₂) | 5.05, 5.10 | 115.8 |

| O (OCH₃) | - | - |

Note: This table contains hypothetical data for illustrative purposes.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and connectivity within a molecule. Computational frequency calculations are indispensable for assigning the observed vibrational bands to specific molecular motions (e.g., stretching, bending, rocking). arxiv.orgcardiff.ac.uk

These calculations are typically performed using DFT after a geometry optimization. cardiff.ac.uk The output provides a set of vibrational frequencies and their corresponding normal modes, which are the fundamental vibrations of the molecule. The calculated IR intensities and Raman activities help in predicting which of these modes will be active in each type of spectrum. arxiv.orgrsc.org Anharmonic calculations can further refine the predicted frequencies, accounting for deviations from the idealized harmonic oscillator model and predicting overtone and combination bands. rsc.orgacs.orgnih.gov

For 1-methoxyhex-5-en-2-one, theoretical calculations would predict key vibrational frequencies. For instance, a strong absorption band would be predicted for the C=O (carbonyl) stretch, and distinct frequencies would be associated with the C=C (alkene) stretch, C-O (ether) stretch, and various C-H bond vibrations. Comparing this computed spectrum with an experimental one allows for a detailed and confident assignment of each peak.

Hypothetical Calculated Vibrational Frequencies for 1-Methoxyhex-5-en-2-one

| Frequency (cm⁻¹) | Intensity | Assignment (Normal Mode) |

|---|---|---|

| 3080 | Medium | =C-H stretch (vinyl) |

| 2950 | Medium | C-H stretch (methyl/methylene) |

| 1725 | Strong | C=O stretch (ketone) |

| 1645 | Medium | C=C stretch (alkene) |

| 1440 | Weak | C-H bend (methylene) |

| 1120 | Strong | C-O stretch (ether) |

| 995 | Medium | =C-H bend (out-of-plane) |

Note: This table contains hypothetical data for illustrative purposes.

Reaction Pathway Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping out the potential energy surface, researchers can understand reaction mechanisms, predict product distributions, and estimate reaction rates.

To understand how a chemical reaction proceeds, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. rroij.com Computational methods allow for the precise localization of these transient structures. A key feature of a true transition state is that it is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. This is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.descm.comrowansci.com An IRC analysis maps the minimum energy path downhill from the transition state, confirming that it indeed connects the intended reactants and products. faccts.demdpi.com This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction. For 1-methoxyhex-5-en-2-one, this could be used to model reactions such as an intramolecular cyclization or its behavior under various reaction conditions.

Computational chemistry enables the quantitative prediction of the feasibility and speed of a reaction. rroij.comcsmres.co.uk By calculating the energies of the reactants, transition state, and products, one can determine key thermodynamic and kinetic parameters. The difference in energy between the transition state and the reactants gives the activation energy (or activation barrier), which is the primary determinant of the reaction rate. researchgate.net Lower activation energies correspond to faster reactions.

Hypothetical Energetics for a Reaction of 1-Methoxyhex-5-en-2-one

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Enthalpy of Activation (ΔH‡) | +25.5 |

| Gibbs Free Energy of Activation (ΔG‡) | +28.0 |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG) | -13.5 |

Note: This table contains hypothetical data for a generic reaction for illustrative purposes.

Applications of 1 Methoxyhex 5 En 2 One in Organic Synthesis

Building Block in Natural Product Total Synthesis

There is no available research documenting the use of 1-Methoxyhex-5-en-2-one as a building block in the total synthesis of natural products, such as complex polyketides or pheromones.

Precursor for Pharmacologically Relevant Scaffolds

No studies have been identified that describe the use of 1-Methoxyhex-5-en-2-one as a precursor for the synthesis of pharmacologically relevant scaffolds.

Intermediate in the Synthesis of Specialty Chemicals

Information on the role of 1-Methoxyhex-5-en-2-one as an intermediate in the synthesis of specialty chemicals is not present in the current body of scientific literature.

Role in the Development of Novel Methodologies

There is no documented role of 1-Methoxyhex-5-en-2-one in the development of novel synthetic methodologies.

Catalytic Applications

No catalytic applications or studies involving 1-Methoxyhex-5-en-2-one as a substrate in catalytic reactions have been reported in published research.

Derivatization and Analog Development of 1 Methoxyhex 5 En 2 One

Synthesis of Functionalized Derivatives

Functionalization of the core structure can be achieved by introducing various substituents, such as halogens, hydroxyl groups, or aryl moieties. These modifications can significantly alter the molecule's electronic properties, steric profile, and reactivity.

Halogenated Analogs Halogenation can occur at positions alpha to the carbonyl group or across the double bond. For instance, alpha-halogenation can be achieved under acidic or basic conditions using appropriate halogenating agents.

| Reagent/Condition | Target Site | Potential Product |

| Br₂ / Acetic Acid | α-carbon (C1 or C3) | 1-Bromo-1-methoxyhex-5-en-2-one or 3-Bromo-1-methoxyhex-5-en-2-one |

| N-Chlorosuccinimide (NCS) | α-carbon (C1 or C3) | 1-Chloro-1-methoxyhex-5-en-2-one or 3-Chloro-1-methoxyhex-5-en-2-one |

| I₂ / H₂O | Alkene | 1-Methoxy-5-hydroxy-6-iodohexan-2-one |

Hydroxylated Analogs Hydroxylation can be directed to various positions on the carbon backbone. A crossed aldol (B89426) reaction between a methoxy-substituted ketone and formaldehyde (B43269) could potentially introduce a hydroxymethyl group. Furthermore, transformations of the alkene moiety, discussed in section 8.3.2, provide a direct route to vicinal diols.

| Synthetic Strategy | Reagents | Potential Product |

| Aldol Condensation | Methoxyacetone + Formaldehyde | 1-Methoxy-4-(hydroxymethyl)pent-4-en-2-one |

| Alkene Dihydroxylation | OsO₄, NMO | 1-Methoxyhexane-2-one-5,6-diol |

| Reduction of Ketone | NaBH₄ | 1-Methoxyhex-5-en-2-ol |

Aryl-Substituted Analogs The introduction of an aryl group can be accomplished through condensation reactions. A Claisen-Schmidt condensation, for example, could be adapted to synthesize aryl-substituted analogs. researchgate.net This typically involves the reaction of an aldehyde (in this case, an aromatic aldehyde) with a ketone under basic or acidic conditions.

| Aryl Aldehyde | Catalyst | Expected Aryl-Substituted Analog |

| Benzaldehyde | NaOH or H⁺ | (5E)-1-Methoxy-6-phenylhexa-3,5-dien-2-one |

| 4-Chlorobenzaldehyde | NaOH or H⁺ | (5E)-6-(4-Chlorophenyl)-1-methoxyhexa-3,5-dien-2-one |

| 4-Methoxybenzaldehyde | NaOH or H⁺ | (5E)-1-Methoxy-6-(4-methoxyphenyl)hexa-3,5-dien-2-one |

Modification of the Methoxy (B1213986) Group

The methoxy group at the C1 position is a key feature of the molecule. Its modification can influence the compound's polarity and provide a handle for further conjugation. In organic chemistry, a methoxy group is generally considered an electron-donating group when attached to an aromatic system at the para position. wikipedia.org

Demethylation of the methoxy group to the corresponding primary alcohol, 1-hydroxyhex-5-en-2-one, can be achieved using strong Lewis acids like boron tribromide (BBr₃). This hydroxylated derivative can then serve as a precursor for introducing a variety of other alkoxy groups through reactions like the Williamson ether synthesis. This strategy is analogous to the preparation of various protected 1-hydroxyhex-5-yn-2-one scaffolds. rsc.org

| Reaction | Reagents | Product |

| Demethylation | BBr₃ followed by H₂O | 1-Hydroxyhex-5-en-2-one |

| Etherification | 1. NaH 2. Ethyl iodide | 1-Ethoxyhex-5-en-2-one |

| Benzylation | 1. NaH 2. Benzyl bromide | 1-(Benzyloxy)hex-5-en-2-one |

Transformations of the Alkene Moiety

The terminal double bond is a versatile functional group that can undergo a wide range of transformations, leading to significant structural diversification.

Epoxidation The alkene can be converted to an epoxide, 1-methoxy-5,6-epoxyhexan-2-one, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This reaction is often stereospecific. Alternative, greener methods utilize hydrogen peroxide in the presence of various catalysts. organic-chemistry.org The synthesis of chiral epoxides from related compounds like 1,5-hexadiene (B165246) has been extensively studied and can be achieved through resolution or asymmetric synthesis. nih.gov

| Reagent(s) | Description |

| m-CPBA | A common and effective reagent for epoxidation. youtube.comnih.gov |

| H₂O₂ / Trifluoroacetone | An organocatalytic system for mild epoxidation. organic-chemistry.org |

| tert-Butyl hydroperoxide (TBHP) / Mo(VI) catalyst | A heterogeneous system that can be environmentally friendly. researchgate.net |

Dihydroxylation The alkene can be dihydroxylated to form a vicinal diol, 1-methoxyhexane-2-one-5,6-diol. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) or with cold, dilute potassium permanganate (B83412) (KMnO₄). khanacademy.org Anti-dihydroxylation can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide.

| Reagent(s) | Stereochemistry |

| 1. OsO₄ 2. NMO | Syn-dihydroxylation |

| Cold, dilute KMnO₄, NaOH | Syn-dihydroxylation |

| 1. m-CPBA 2. H₃O⁺ | Anti-dihydroxylation |

Cleavage Oxidative cleavage of the double bond breaks the carbon-carbon bond, leading to two smaller carbonyl-containing fragments. Ozonolysis is a classic method for this transformation. youtube.com Treatment of 1-methoxyhex-5-en-2-one with ozone (O₃) followed by a reductive workup using dimethyl sulfide (B99878) (DMS) or zinc and water would yield 1-methoxy-4-oxobutan-2-one and formaldehyde.

| Reagent(s) | Products | Workup Type |

| 1. O₃ 2. CH₃SCH₃ (DMS) | 1-Methoxy-4-oxobutan-2-one + Formaldehyde | Reductive |

| 1. O₃ 2. Zn / H₂O | 1-Methoxy-4-oxobutan-2-one + Formaldehyde | Reductive |

| 1. O₃ 2. H₂O₂ | 1-Methoxy-4-oxobutanoic acid + Carbon dioxide | Oxidative |

Development of Chiral Analogs

The introduction of stereocenters into the molecule can lead to chiral analogs, which is often critical for biological applications. Chirality can be introduced through several strategies, including asymmetric synthesis or the use of chiral starting materials.

For instance, asymmetric reduction of the ketone at the C2 position using chiral reducing agents like those used in the Corey-Bakshi-Shibata (CBS) reduction would yield enantiomerically enriched 1-methoxyhex-5-en-2-ol. Additionally, asymmetric transformations of the alkene, such as the Sharpless asymmetric epoxidation or dihydroxylation, can create stereocenters at C5 and C6. The synthesis of chiral hexynones as precursors to complex molecules highlights the importance and feasibility of creating densely functionalized chiral scaffolds. rsc.org

| Asymmetric Method | Target Site | Potential Chiral Product |

| Asymmetric Ketone Reduction (e.g., CBS) | C2 Ketone | (R)- or (S)-1-Methoxyhex-5-en-2-ol |

| Sharpless Asymmetric Epoxidation | C5=C6 Alkene | (5R,6R)- or (5S,6S)-1-Methoxy-5,6-epoxyhexan-2-one |

| Sharpless Asymmetric Dihydroxylation | C5=C6 Alkene | (5R,6R)- or (5S,6S)-1-Methoxyhexane-2-one-5,6-diol |

Structure-Reactivity Relationship Studies of Derivatives

The synthesis of a diverse array of derivatives allows for systematic studies of structure-reactivity relationships (SRR). By correlating the structural changes with observed chemical reactivity, a deeper understanding of the molecule's behavior can be developed.

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups onto an aryl-substituted analog (Section 8.1) would modulate the electrophilicity of the enone system. The Hammett equation provides a framework for quantifying these electronic effects. wikipedia.org An electron-withdrawing group would likely increase the ketone's reactivity towards nucleophiles.

Functional Group Transformation : Converting the alkene into an epoxide (Section 8.3.1) fundamentally changes its reactivity profile. The epoxide is susceptible to ring-opening by nucleophiles, a reaction pathway not available to the parent alkene.

Steric Effects : Altering the size of the alkoxy group at C1 (Section 8.2), for example, from methoxy to a bulkier benzyloxy group, could sterically hinder reactions at the adjacent C2 ketone.

Chirality : The development of chiral analogs (Section 8.4) is essential for studying stereoselective reactions, where the specific three-dimensional arrangement of atoms dictates the reaction outcome.

| Structural Modification | Expected Impact on Reactivity |

| Addition of aryl group with EWG | Increases electrophilicity of the ketone. |

| Conversion of alkene to epoxide | Changes reactivity from electrophilic addition to nucleophilic ring-opening. |

| Conversion of methoxy to hydroxyl | Increases polarity; introduces a site for esterification/etherification. |

| Introduction of chiral center | Allows for stereoselective reactions and interactions. |

Future Research Directions and Perspectives for 1 Methoxyhex 5 En 2 One Research

Exploration of Novel Synthetic Routes

The synthesis of functionalized hexenone (B8787527) derivatives is a topic of significant interest in organic chemistry. While a specific, optimized route for 1-Methoxyhex-5-en-2-one is not documented, several strategies employed for analogous methoxy-substituted ketones and enol ethers can be envisioned.

One potential avenue involves the modification of existing hexenone skeletons. For instance, the introduction of a methoxy (B1213986) group at the C1 position of a pre-existing hexenone could be explored. Another approach could be the construction of the carbon backbone with the methoxy group already in place. This might involve the use of methoxy-substituted building blocks in condensation or coupling reactions.

The synthesis of related methoxy-substituted compounds, such as methoxy-tetralones, has been utilized in the synthesis of complex natural products. researchgate.net These methodologies could potentially be adapted for the synthesis of acyclic methoxy-hexenones. Additionally, the oxidation of secondary methyl ethers to ketones presents a possible route where a methoxy group is already present in the precursor molecule. acs.org

A hypothetical retrosynthetic analysis could break down the target molecule into simpler, commercially available starting materials. The key challenge would be the regioselective introduction of the methoxy group and the double bond.

Table 1: Potential Synthetic Strategies for Methoxy-Substituted Hexenones

| Strategy | Description | Potential Precursors | Key Reactions |

| Modification of Hexenone Core | Introduction of a methoxy group onto a pre-existing hexenone scaffold. | Hex-5-en-2-one, 1-halo-hex-5-en-2-one | Nucleophilic substitution, Electrophilic addition |

| Backbone Construction | Building the carbon chain with the methoxy group incorporated from the start. | Methoxy-containing aldehydes or ketones, organometallic reagents | Aldol (B89426) condensation, Wittig reaction, Grignard reaction |

| From Methoxy-substituted Precursors | Utilizing starting materials that already contain the methoxy ether functionality. | Methoxy-substituted alcohols or halides | Oxidation, Elimination |

Investigation of Undiscovered Reactivity Patterns

The reactivity of 1-Methoxyhex-5-en-2-one would be dictated by its key functional groups: the α,β-unsaturated ketone (enone) system and the methoxy enol ether. The enone moiety is known to participate in a variety of reactions, most notably Michael additions, where nucleophiles add to the β-carbon. The terminal double bond at the C5 position also offers a site for various addition reactions.

The methoxy enol ether is a protected form of a carbonyl group and can exhibit its own unique reactivity. Silyl enol ethers, which are analogous to methoxy enol ethers, are known to be mild nucleophiles that react with good electrophiles. wikipedia.org It is plausible that the methoxy enol ether in 1-Methoxyhex-5-en-2-one could undergo similar reactions, such as additions to aldehydes or other electrophilic carbons, potentially under Lewis acid catalysis. acs.org

Furthermore, the interplay between the enone and the methoxy enol ether could lead to interesting and potentially novel reactivity, such as intramolecular cyclizations or rearrangements under specific conditions. The presence of multiple reactive sites could allow for selective transformations by carefully choosing reaction conditions and reagents.

Table 2: Predicted Reactivity of Functional Groups in 1-Methoxyhex-5-en-2-one

| Functional Group | Type of Reaction | Potential Reagents | Expected Product Type |

| Enone (α,β-unsaturated ketone) | Michael Addition | Organocuprates, amines, thiols | 1,4-adducts |

| 1,2-Addition to carbonyl | Organolithium, Grignard reagents | Allylic alcohols | |

| Cycloadditions (Diels-Alder) | Dienes | Bicyclic ketones | |

| Methoxy Enol Ether | Reaction with Electrophiles | Aldehydes, alkyl halides (with Lewis acid) | α-functionalized ketones |

| Hydrolysis | Aqueous acid | 1,2-diketone | |

| Terminal Alkene (C5=C6) | Electrophilic Addition | H-X, X₂, H₂O/H⁺ | Halogenated or hydroxylated derivatives |

| Hydrogenation | H₂/Pd, Pt, Ni | Saturated ketone |

Development of Asymmetric Transformations

The development of asymmetric syntheses to produce enantiomerically pure compounds is a major goal in modern organic chemistry, particularly for applications in pharmaceuticals and agrochemicals. For a molecule like 1-Methoxyhex-5-en-2-one, which is chiral if a substituent is introduced at a stereogenic center, the development of asymmetric transformations would be highly valuable.

One approach is the use of chiral catalysts to control the stereochemistry of reactions. For example, asymmetric hydrogenation of the enone double bond could lead to a chiral saturated ketone. Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of enones. nih.gov

Another strategy is the use of enzymes as biocatalysts. Ene-reductases have been successfully employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrization of prochiral precursors. nih.gov This approach could potentially be adapted for the asymmetric reduction of a precursor to 1-Methoxyhex-5-en-2-one.

The stereoselective synthesis of molecules with quaternary stereocenters, which are often challenging to construct, is an active area of research. researchgate.net Developing methods to introduce substituents at the α- or β-positions of the hexenone backbone in a stereocontrolled manner would be a significant advancement.

Computational Design of Derivatives with Targeted Properties

Computational chemistry and molecular modeling are increasingly used to predict the properties of molecules and to design new derivatives with desired characteristics. For 1-Methoxyhex-5-en-2-one, computational methods could be employed to explore its conformational landscape, predict its spectroscopic properties, and model its reactivity.

Furthermore, computational tools can be used to design derivatives with specific biological or material properties. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of hexenone derivatives with their biological activity, such as their ability to inhibit a particular enzyme. nih.gov This information can then be used to design new derivatives with enhanced activity.

The design of proteins that can bind to and catalyze reactions of enones has also been explored using computational methods. nih.govbakerlab.orgnih.gov Such designed enzymes could potentially be used for the stereoselective synthesis of complex hexenone derivatives.

Integration into Advanced Materials Science or Biotechnology Research

Hexenone and cyclohexenone derivatives are found in a variety of natural products with interesting biological activities and have been explored for their therapeutic potential. researchgate.net For example, some cyclohexene derivatives have been investigated as anti-sepsis agents. nih.gov This suggests that derivatives of 1-Methoxyhex-5-en-2-one could also be of interest in drug discovery programs. The enone functionality is a known Michael acceptor and can react with biological nucleophiles, which is a mechanism of action for some drugs.

In materials science, the reactive functional groups of 1-Methoxyhex-5-en-2-one could be exploited for the synthesis of new polymers or functional materials. The terminal double bond could potentially participate in polymerization reactions. The enone and enol ether moieties could be used for post-polymerization modifications to introduce other functional groups.

The development of synthetic routes to complex hexenone derivatives could also provide access to molecular scaffolds for the construction of novel bioactive compounds. thieme.de

Challenges and Opportunities in the Synthesis and Application of Complex Hexenone Derivatives

The synthesis of complex molecules, including functionalized hexenone derivatives, presents several challenges. Achieving high levels of stereoselectivity, especially in the creation of multiple stereocenters, can be difficult. nih.govrsc.org The presence of multiple reactive functional groups requires careful planning of synthetic routes and the use of protecting groups to ensure chemoselectivity. The synthesis of complex carbohydrates, which also involves the stereoselective synthesis of polyfunctionalized molecules, faces similar challenges. researchgate.netnih.gov

Despite these challenges, the synthesis and study of complex hexenone derivatives offer significant opportunities. The structural diversity that can be achieved provides a rich source of new molecules for screening in drug discovery and materials science. The development of novel synthetic methodologies to overcome the current challenges will not only provide access to new hexenone derivatives but also advance the broader field of organic synthesis. The exploration of the biological activities of these compounds could lead to the discovery of new therapeutic agents. acs.orgacs.org

Q & A

Q. What synthetic strategies and purification methods are recommended for synthesizing 1-Methoxyhex-5-EN-2-one with high purity?

To synthesize 1-Methoxyhex-5-EN-2-one, employ a ketone-protection strategy using methoxy groups, followed by controlled oxidation of the alkene moiety. Key steps include:

- Reaction design : Use Grignard or Wittig reactions to introduce the methoxy and alkene groups, ensuring stereochemical control.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is critical for isolating the product. Validate purity via TLC and GC-MS .

- Documentation : Follow Beilstein Journal guidelines for reporting synthetic protocols, including reagent ratios, temperatures, and yields .

Q. Which spectroscopic techniques are most effective for characterizing 1-Methoxyhex-5-EN-2-one?

Combine NMR (¹H and ¹³C), IR , and MS for structural confirmation:

- ¹H NMR : Identify methoxy protons (δ 3.2–3.4 ppm) and alkene protons (δ 5.0–5.8 ppm). Coupling constants (J values) confirm double-bond geometry.

- IR : Look for carbonyl (C=O, ~1700 cm⁻¹) and alkene (C=C, ~1650 cm⁻¹) stretches.

- GC-MS : Confirm molecular ion peaks and fragmentation patterns. Report data with error margins (e.g., ±0.1 ppm for NMR) .

Q. What safety protocols are essential when handling 1-Methoxyhex-5-EN-2-one in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation. Avoid long-term storage due to potential degradation .

- Spill management : Absorb spills with silica gel or vermiculite. Dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or impurity peaks) for 1-Methoxyhex-5-EN-2-one?

- Replicate experiments : Verify reproducibility under identical conditions.

- Instrument calibration : Use certified reference standards (e.g., NIST-traceable compounds) to validate NMR/GC-MS accuracy.

- Impurity profiling : Conduct HPLC-MS to identify by-products (e.g., oxidation derivatives). Compare with synthetic intermediates to trace contamination sources .

- Data cross-validation : Apply multivariate analysis (PCA or PLS) to correlate spectral anomalies with reaction variables (e.g., temperature, catalyst loading) .

Q. What experimental design principles optimize reaction yield and selectivity for 1-Methoxyhex-5-EN-2-one?

- DOE (Design of Experiments) : Vary parameters systematically (e.g., solvent polarity, catalyst concentration) using a factorial design.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselective alkene formation. Report turnover numbers (TON) and selectivity ratios .

Q. How can computational methods elucidate the reaction mechanism of 1-Methoxyhex-5-EN-2-one in catalytic systems?

- DFT calculations : Model transition states (e.g., Gaussian or ORCA software) to identify energy barriers for methoxy group migration or alkene isomerization.

- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., using GROMACS).

- Benchmarking : Validate computational results against experimental kinetic isotope effects (KIE) or Hammett plots .

Data Presentation Guidelines

-

Tables : Include reaction yields, spectroscopic data, and statistical metrics (e.g., RSD for replicates).

Example:Parameter Value (±SD) Method Yield 78% (±2.5) Gravimetric ¹H NMR (δ, ppm) 3.32 (s) 500 MHz, CDCl₃ -

Figures : Use Arrhenius plots for kinetic data or molecular orbital diagrams for computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.